molecular formula C12H9F3O B2424828 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol CAS No. 1645-50-7

2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol

Cat. No. B2424828
CAS RN: 1645-50-7
M. Wt: 226.198
InChI Key: MLTCXWGPOGVAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1645-50-7. It has a linear formula of C12H9F3O .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol” consists of a naphthalene ring attached to a trifluoroethanol group. The InChI code for this compound is 1S/C12H9F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,16H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Fluorescence and Photophysical Properties

The compound 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol has been explored for its photophysical properties. For instance, a study described the synthesis of a related compound, which upon complexation, exhibited fluorescence in the long-wave region (651–662 nm) with a high quantum yield (0.49–0.61) (Sagitova et al., 2023). This indicates potential applications in fluorescent probes and imaging technologies.

Optical Resolution and Enantioselectivity

Another study demonstrated the optical resolution of racemic 2,2,2-Trifluoro-1-(naphthyl)ethanols by lipase-catalyzed enantioselective acetylation. This process yielded enantiomerically enriched products, highlighting its importance in asymmetric synthesis and chiral separation techniques (Kato et al., 1995).

Complexation and Molecular Interactions

In the field of supramolecular chemistry, the compound has relevance too. A study involving oligo(ethylene glycols) incorporated with naphthalene units, including those related to 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol, showed that these units can stack in polar solvents due to solvophobic interactions. This leads to the formation of compact helical conformations, which are significant for understanding molecular interactions and designing molecular sensors or carriers (Hou et al., 2004).

Application in Synthesis and Catalysis

A related study discussed the synthesis of trifluoromethyl-substituted naphthalenes, demonstrating the compound's role in facilitating various organic reactions and synthesizing novel fluorinated compounds, which are crucial in pharmaceuticals and material science (Mellor et al., 2000).

Kinetic Resolution and Catalysis

The compound's structure is also significant in kinetic resolution processes. A study used a derivative of this compound in kinetic resolution with (R)-benzotetramisole as the catalyst, showing its applicability in preparing enantiomerically pure substances (Xu et al., 2009). This has implications in stereochemistry and the preparation of chiral compounds in chemistry.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,2-trifluoro-1-naphthalen-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTCXWGPOGVAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-ol

CAS RN

1645-50-7
Record name 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.